2-Methylhept-2-enoic acid
Description
Contextualization within Organic and Biological Chemistry Research
In the realm of organic chemistry, 2-Methylhept-2-enoic acid is classified as a medium-chain fatty acid. ebi.ac.uknih.gov This classification situates it within a broad class of molecules that are fundamental to lipid metabolism and biosynthesis. foodb.ca Its structure, containing both a carboxylic acid functional group and an alkene, makes it a versatile building block in organic synthesis. Researchers utilize it as a starting material or an intermediate for the construction of more complex molecular architectures. From a biological chemistry perspective, it is recognized as a metabolite, indicating its involvement in the biochemical pathways of various organisms. ebi.ac.uk The (E) stereoisomer, specifically (E)-2-methylhept-2-enoic acid, is noted for its role as a Brønsted acid, capable of donating a proton. ebi.ac.uk
Significance as a Foundational Chemical Entity and Structural Motif in Research
The true significance of this compound in research often lies in its incorporation as a structural motif within larger, more complex natural products. Its carbon skeleton is found embedded in a variety of bioactive compounds, including terpenoids and polyketides. wikipedia.orgnp-mrd.org For instance, the this compound moiety is a constituent of masticadienolic acid, a tetracyclic triterpenoid (B12794562) found in the resin of the mastic tree, and is also part of other complex natural products isolated from fungi and plants. wikipedia.orgnp-mrd.orgontosight.ai The presence of this specific acyl chain can be crucial for the biological activity of the parent molecule. wikipedia.org Its derivatives, such as amides and esters, are also subjects of study, where the this compound core is modified to explore structure-activity relationships. umich.edu
Overview of Key Research Domains Pertaining to this compound
Research pertaining to this compound is primarily concentrated in a few key domains:
Natural Product Synthesis: The molecule serves as a key fragment or target in the total synthesis of complex natural products. wikipedia.orgnp-mrd.orgontosight.ai Synthetic chemists often devise strategies to construct this moiety or use it as a commercially available starting material.
Pheromone Research: Short-chain unsaturated carboxylic acids and their derivatives are common components of insect pheromones. daneshyari.comslu.seresearchgate.net While not always the primary active component, the structural motif of this compound is relevant to the study and synthesis of these chemical signals. researchgate.net
Biocatalysis and Biotransformation: The enzymatic resolution and transformation of this compound and its derivatives are areas of active investigation. rsc.org Lipases and other enzymes are used to achieve stereoselective synthesis, offering environmentally benign alternatives to traditional chemical methods. rsc.org Studies have explored the use of microorganisms like Pseudomonas fluorescens to produce related enoic acids. researchgate.net
Physicochemical Properties of this compound
| Property | Value | Source |
| IUPAC Name | This compound | nih.gov |
| Molecular Formula | C8H14O2 | nih.gov |
| Molecular Weight | 142.20 g/mol | nih.gov |
| CAS Number | 89157-36-8 | nih.gov |
| InChI Key | FYZUENZXIZCLAZ-UHFFFAOYSA-N | nih.gov |
| Canonical SMILES | CCCCC=C(C)C(=O)O | nih.gov |
| Topological Polar Surface Area | 37.3 Ų | nih.gov |
| Classification | Medium-chain fatty acid | ebi.ac.uknih.gov |
Structure
3D Structure
Properties
CAS No. |
89157-36-8 |
|---|---|
Molecular Formula |
C8H14O2 |
Molecular Weight |
142.20 g/mol |
IUPAC Name |
2-methylhept-2-enoic acid |
InChI |
InChI=1S/C8H14O2/c1-3-4-5-6-7(2)8(9)10/h6H,3-5H2,1-2H3,(H,9,10) |
InChI Key |
FYZUENZXIZCLAZ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC=C(C)C(=O)O |
Origin of Product |
United States |
Structural Elucidation and Stereochemical Investigations of 2 Methylhept 2 Enoic Acid
Analysis of Geometric Isomerism (E/Z Configuration) in 2-Methylhept-2-enoic Acid and Analogs
Geometric isomerism, specifically the E/Z configuration, arises from the restricted rotation around a carbon-carbon double bond. The arrangement of substituents on either side of the double bond can lead to distinct isomers with different physical and chemical properties.
Research on (2E)-2-Methylhept-2-enoic Acid Isomers
Further research into related structures highlights the prevalence and importance of the (E) configuration in naturally occurring unsaturated fatty acids. For example, daryamide C, an antitumor antibiotic from a marine-derived Streptomyces species, contains (2E,4E)-6-methylhepta-2,4-dienoic acid. mdpi.com Similarly, asukamycins, which are members of the manumycin family of antibiotics, also feature complex unsaturated fatty acid chains with (E) configured double bonds. mdpi.com The study of these various natural products indicates that the (E) configuration at the C2-C3 double bond is a common motif in bioactive secondary metabolites.
Investigations into (4E)-6-Methylhept-4-enoic Acid Isomers
While direct research on (4E)-6-methylhept-4-enoic acid is not extensively documented in the provided sources, studies on analogous structures provide insight into the characterization of the (4E) configuration. For example, research on the synthesis of highly substituted tetrahydrofurans involved the preparation of ethyl (E)-7-((tert-butyldiphenylsilyl)oxy)-4-methylhept-4-enoate. acs.org The synthesis of this compound, which shares the same carbon backbone and the C4-C5 double bond geometry, was achieved through a Johnson–Claisen rearrangement, a reaction known for its stereochemical control. acs.org
Additionally, the natural product daryamide C contains the structural unit (2E,4E)-6-methylhepta-2,4-dienoic acid, further illustrating the occurrence of the (4E) configuration in natural systems. mdpi.com The characterization of such compounds relies on spectroscopic techniques, particularly Nuclear Magnetic Resonance (NMR) spectroscopy, to confirm the stereochemistry of the double bonds.
Chirality and Enantiomeric Forms of this compound and its Analogs
Chirality, or "handedness," is a fundamental property of many organic molecules, including analogs of this compound. The presence of a chiral center, typically a carbon atom bonded to four different groups, gives rise to enantiomers—non-superimposable mirror images of a molecule.
Studies on (S)-2-Amino-2-methylhept-6-enoic Acid
(S)-2-Amino-2-methylhept-6-enoic acid is a non-natural α,α-disubstituted amino acid that has been a subject of synthetic and structural research. nih.govrsc.org Its structure features a chiral center at the C2 position, with the (S) configuration specified. nih.gov The IUPAC name for this compound is (2S)-2-amino-2-methylhept-6-enoic acid. nih.gov
The asymmetric synthesis of this and other unnatural alkenyl amino acids has been achieved through methods such as the alkylation of a fluorine-modified Ni(II) Schiff base complex. rsc.org Such synthetic routes are crucial for obtaining enantiomerically pure compounds, which are valuable for applications in peptide chemistry. rsc.org Furthermore, crystalline forms of α,α-disubstituted amino acids, including 2-amino-2-methyl-hept-6-enoic acid hydrochloride, have been developed and characterized. google.com
Research on (2S,5Z)-2-Amino-7-(ethaneimidoylamino)-2-methylhept-5-enoic Acid
A notable analog is (2S,5Z)-2-amino-7-(ethaneimidoylamino)-2-methylhept-5-enoic acid, for which a specific crystalline hydrochloride salt has been developed. google.com This compound possesses two stereocenters, with the (S) configuration at the C2 position and a (Z) configuration for the double bond between C5 and C6. google.com Research on this particular salt has been focused on its potential as a modulator of nitric oxide synthesis, specifically as an inhibitor of the inducible nitric oxide synthase (iNOS) isoform. google.com The patent for this compound details its synthesis and potential pharmaceutical applications. google.com
Conformational Analysis and its Impact on Chemical and Biochemical Properties Research
Conformational analysis examines the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. The preferred conformation of a molecule can significantly influence its chemical reactivity and biological activity.
Research into "stapled peptides" provides a compelling example of the importance of conformational analysis. These are peptides that are conformationally constrained into a specific secondary structure, often an α-helix, by incorporating unnatural amino acids that form a covalent bridge. (S)-2-amino-2-methylhept-6-enoic acid and its analogs are used for this purpose. rsc.org
The conformational properties of these stapled peptides are often analyzed using circular dichroism (CD) spectroscopy, which can determine the degree of α-helicity. rsc.org Studies have shown that constraining a peptide in its bioactive α-helical conformation can enhance its binding affinity to target proteins, such as MDM2. rsc.org For example, a diyne-stapled peptide showed an enhanced helical structure compared to linear or other stapled versions, which in turn affects its biological interactions. rsc.org This demonstrates a direct link between the controlled conformation of a molecule and its biochemical function.
Data on this compound and Its Analogs
| Compound Name | Key Structural Features | Context of Research |
| (2E)-2-Methylhept-2-enoic acid moiety | (E)-configuration at C2=C3 double bond | Found in a complex sesterterpenoic acid from Henriettella fascicularis. researchgate.net |
| (4E)-6-Methylhept-4-enoic acid analog | (E)-configuration at C4=C5 double bond | Synthesis of ethyl (E)-7-((tert-butyldiphenylsilyl)oxy)-4-methylhept-4-enoate via Johnson–Claisen rearrangement. acs.org |
| (S)-2-Amino-2-methylhept-6-enoic acid | (S)-configuration at C2 chiral center | Asymmetric synthesis for use as an unnatural amino acid in peptide chemistry. rsc.org |
| (2S,5Z)-2-Amino-7-(ethaneimidoylamino)-2-methylhept-5-enoic Acid | (S)-configuration at C2, (Z)-configuration at C5=C6 | Development of a crystalline hydrochloride salt as a potential iNOS inhibitor. google.com |
Advanced Spectroscopic Characterization Methods in Structural Research
Spectroscopic methods provide a detailed view of the molecular framework and functional groups present in this compound.
Expected ¹H NMR Data: The proton NMR spectrum would provide key information. The methyl group at C2 would appear as a singlet or a doublet depending on the coupling to the vinylic proton. The protons along the alkyl chain (C4 to C7) would exhibit characteristic multiplets, with their chemical shifts and coupling constants providing information about their connectivity.
Expected ¹³C NMR Data: The carbon NMR spectrum is crucial for confirming the carbon framework. Key expected chemical shifts are summarized in the table below, based on values for analogous structures. The carbonyl carbon (C1) of the carboxylic acid would have the largest chemical shift, typically in the range of 170-185 ppm. The sp² hybridized carbons of the double bond (C2 and C3) would appear in the olefinic region of the spectrum.
| Atom | Expected Chemical Shift (ppm) |
| C1 (C=O) | ~170-185 |
| C2 (C=C) | ~125-140 |
| C3 (C=C) | ~130-145 |
| C-Methyl | ~12-20 |
| Alkyl Chain | ~14-40 |
This table presents expected chemical shift ranges for this compound based on data from similar compounds.
Analysis of coupling constants in high-resolution ¹H NMR spectra would be critical for determining the stereochemistry (E/Z isomerism) of the double bond. For example, a larger coupling constant between the vinylic proton and the protons on C4 would be indicative of a specific spatial arrangement.
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through fragmentation analysis. Electrospray Ionization (ESI) is a soft ionization technique particularly well-suited for carboxylic acids, as it typically produces the deprotonated molecule [M-H]⁻ in the negative ion mode or the protonated molecule [M+H]⁺ in the positive ion mode. nih.govlibretexts.orgnih.gov
For this compound (C₈H₁₄O₂), the expected exact mass is approximately 142.10 g/mol . In an ESI-MS experiment, one would expect to observe a prominent peak corresponding to this mass. High-resolution mass spectrometry would allow for the determination of the elemental formula with high accuracy.
Expected ESI-MS Fragmentation Data: Tandem mass spectrometry (MS/MS) experiments on the molecular ion would induce fragmentation, providing a unique "fingerprint" of the molecule. For carboxylic acids, common fragmentation pathways include the loss of water (H₂O) and carbon dioxide (CO₂). The fragmentation pattern of the alkyl chain would also yield characteristic ions.
| Ion | Description |
| [M-H]⁻ | Deprotonated molecule |
| [M-H-H₂O]⁻ | Loss of water from the molecular ion |
| [M-H-CO₂]⁻ | Loss of carbon dioxide from the molecular ion |
This table outlines the expected ions in the negative mode ESI-MS spectrum of this compound.
The precise fragmentation pattern would help to confirm the position of the double bond and the methyl group.
Vibrational spectroscopy, including Raman spectroscopy, provides information about the vibrational modes of a molecule and is highly sensitive to the molecular structure and intermolecular interactions, such as those present in a crystalline solid. nih.govacs.org For an α,β-unsaturated carboxylic acid like this compound, the Raman spectrum would be characterized by several key vibrational bands.
The most prominent features in the Raman spectrum of unsaturated fatty acids are associated with the C=C double bond and the carboxylic acid group. researchgate.netmdpi.com
Expected Raman Spectral Data:
| Wavenumber (cm⁻¹) | Vibrational Mode |
| ~1650-1660 | C=C stretching |
| ~1680-1720 | C=O stretching (of the carboxylic acid dimer) |
| ~1260-1270 | =C-H in-plane deformation |
| ~1440 | CH₂ scissoring |
| ~2800-3000 | C-H stretching (alkyl and vinylic) |
| Broad band ~2500-3300 | O-H stretching (of the hydrogen-bonded dimer) |
This table summarizes the expected characteristic Raman bands for this compound.
The precise positions and widths of these bands can provide information about the crystalline packing and hydrogen bonding network in the solid state. Different polymorphic forms of the acid would be expected to exhibit distinct Raman spectra.
X-ray Crystallography and Diffraction Studies for Solid-State Characterization and Stereochemistry Confirmation
X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. wikipedia.org By analyzing the diffraction pattern of X-rays passing through a single crystal, it is possible to determine the precise coordinates of each atom, bond lengths, bond angles, and torsional angles. This information provides an unambiguous confirmation of the molecule's constitution and stereochemistry.
While specific crystallographic data for this compound is not currently available in open-access databases, studies on other fatty acids have revealed common packing motifs. nih.govacs.orgresearchgate.netdairy-journal.org Carboxylic acids in the solid state typically form hydrogen-bonded dimers, where the carboxyl groups of two molecules are linked in a head-to-head fashion. These dimers then pack into layers.
Expected Crystallographic Data: A single-crystal X-ray diffraction study of this compound would yield the following key parameters:
| Parameter | Description |
| Crystal System | e.g., Monoclinic, Orthorhombic |
| Space Group | The symmetry group of the crystal |
| Unit Cell Dimensions (a, b, c, α, β, γ) | The dimensions of the repeating unit of the crystal lattice |
| Z | The number of molecules in the unit cell |
| Bond Lengths and Angles | Precise measurements of all interatomic distances and angles |
This table outlines the primary data that would be obtained from an X-ray crystallographic analysis.
This data would definitively establish the E/Z configuration of the double bond and reveal the conformational preferences of the alkyl chain in the solid state. Powder X-ray diffraction (PXRD) could also be used to characterize the crystalline form of a bulk sample and to identify different polymorphs.
Synthetic Methodologies and Derivatization Strategies for 2 Methylhept 2 Enoic Acid
Total Synthesis Approaches for 2-Methylhept-2-enoic Acid and its Stereoisomers
The total synthesis of this compound and its stereoisomers can be achieved through various organic reactions. One common strategy involves the Knoevenagel condensation. For instance, the reaction of valeraldehyde (B50692) with malonic acid in the presence of pyridine (B92270) and morpholine, followed by heating, yields E-hept-2-enoic acid. rsc.org Further modifications can introduce the methyl group at the 2-position.
Another approach involves the Wittig reaction. For example, the reaction of a suitable phosphonium (B103445) ylide with a ketone precursor can stereoselectively form the double bond present in the this compound backbone. The stereochemistry of the resulting alkene (E or Z) can often be controlled by the choice of reactants and reaction conditions. researchgate.net
The synthesis of specific stereoisomers, such as (R)-2-methylhept-6-enoic acid, has been accomplished using chiral auxiliaries. In one reported synthesis, (R)-benzyl-2-oxazolidinone is used as a chiral auxiliary to introduce the desired stereochemistry at the α-carbon. The synthesis involves the acylation of the oxazolidinone with hept-6-enoyl chloride, followed by deprotonation and methylation to introduce the methyl group with high diastereoselectivity. Subsequent hydrolysis of the auxiliary yields the desired (R)-2-methylhept-6-enoic acid. mdpi.com
Asymmetric Synthesis and Enantioselective Approaches for Chiral Analogs
Asymmetric synthesis is crucial for obtaining enantiomerically pure chiral analogs of this compound, which are important for studying stereospecific biological activities. One prominent method involves the use of chiral Ni(II) complexes of glycine (B1666218) Schiff bases. nih.gov This methodology allows for the asymmetric synthesis of various α-amino acids and can be adapted for the synthesis of chiral analogs of this compound. The reaction of a chiral nucleophilic glycine equivalent with a suitable electrophile can proceed with high diastereoselectivity, leading to the desired enantiomer. nih.gov
Enantioselective organocatalysis has also emerged as a powerful tool for the synthesis of chiral molecules. For instance, chiral squaramide hydrogen-bonding organocatalysts have been successfully employed in asymmetric bromolactonization reactions of σ-unsaturated carboxylic acids. researchgate.net This type of reaction could potentially be adapted for the synthesis of chiral lactone precursors to this compound analogs.
Furthermore, enantioselective routes to tricyclic amino acid derivatives have been developed, starting from inexpensive materials like endo-carbic anhydride. beilstein-journals.org These methods often involve a key stereochemical step, such as an enantioselective hydrosilylation/oxidation, to establish the desired chirality. beilstein-journals.org Such strategies could be applied to construct chiral scaffolds related to this compound.
Chemo- and Regioselective Functionalization of the this compound Scaffold
Esterification of the carboxylic acid group of this compound is a common functionalization strategy to produce a variety of derivatives. Standard esterification methods, such as Fischer esterification using an alcohol in the presence of an acid catalyst, can be employed. For instance, the reaction of 6-methyl-hept-5-en-2-ol with crotonic acid in the presence of p-toluenesulfonic acid (PTSA) and toluene (B28343) results in the formation of the corresponding ester. google.com
The synthesis of methyl esters of (E)- and (Z)-2-methyl-6-oxohept-2-enoic acid has been reported, highlighting the ability to selectively form esters of different isomers. researchgate.net In the synthesis of more complex molecules like fusidic acid derivatives, esterification at specific hydroxyl groups is achieved using acid chlorides in the presence of a base like pyridine and DMAP, demonstrating high regioselectivity. mdpi.com This highlights the potential for selective esterification in the presence of other reactive functional groups within a molecule containing the this compound moiety.
The this compound scaffold can be incorporated into larger, more complex molecules through various carbon-carbon bond-forming reactions. The aldol (B89426) condensation is a fundamental reaction for creating new carbon-carbon bonds. For example, an aldol condensation between a ketoacid precursor and an aldehyde can be used to synthesize derivatives like 2-hydroxy-2-methylhept-4-en-3-one.
The Wittig reaction is another powerful tool for carbon-carbon bond formation, particularly for creating double bonds with controlled stereochemistry. researchgate.net This reaction can be used to attach the this compound moiety to other molecular fragments. Additionally, organometallic reagents can be used to form carbon-carbon bonds. For instance, the addition of organolithium or Grignard reagents to an aldehyde can be followed by oxidation to yield a ketone, a reaction that can be used to build up complex structures. organic-chemistry.org
The carboxylic acid group of this compound can be converted to an amide through coupling with an amine. This is a key reaction for the synthesis of amino acid derivatives and for incorporating this moiety into peptides. Standard peptide coupling reagents such as dicyclohexylcarbodiimide (B1669883) (DCC) with an additive like N-hydroxysuccinimide (NHS) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) are commonly used. mdpi.com
For the synthesis of stapled peptides, Fmoc-protected amino acid derivatives of this compound are utilized. For example, (S)-2-(((9H-fluoren-9-yl)methoxy)carbonylamino)-2-methylhept-6-enoic acid is used for creating hydrocarbon-stapled peptides through ring-closing metathesis. nih.govchemicalbook.com The coupling of these non-natural amino acids into a peptide sequence is typically performed using solid-phase peptide synthesis (SPPS) techniques with coupling reagents like HATU or HBTU. rsc.org
Synthesis of Structural Analogs and Biologically Relevant Derivatives
The synthesis of structural analogs and biologically active derivatives of this compound is a significant area of research. For example, derivatives of fusidic acid, which incorporate a modified 2-methylheptenoic acid side chain, have been synthesized and evaluated for their antibacterial and anti-inflammatory activities. mdpi.com These syntheses often involve the esterification of the fusidic acid core with various carboxylic acids.
The synthesis of macrooxazoles, which are 2,5-disubstituted oxazole-4-carboxylic acid derivatives, has also been reported. mdpi.com These compounds are derived from natural sources and have shown antimicrobial and cytotoxic activities. Their synthesis involves the coupling of a suitably functionalized oxazole (B20620) with a chiral acid, which can be a derivative of this compound.
Furthermore, various analogs with modifications at different positions of the heptenoic acid chain are of interest. For instance, (R,Z)-3-amino-5-methyl-hept-2-enoic acid ethyl ester and related compounds have been prepared as part of the synthesis of β-amino acids with potential therapeutic applications. google.com
Preparation of Pharmaceutical Intermediates and Biologically Active Molecules
The this compound scaffold and its isomers are valuable building blocks in the synthesis of various pharmaceutical intermediates and biologically active molecules. Their utility stems from the presence of multiple functional groups and stereocenters that allow for diverse chemical modifications.
One significant application is in the creation of complex amino acids. For instance, (2S, 5Z)-2-amino-7-(ethanimidoylamino)-2-methylhept-5-enoic acid is an inhibitor of the inducible nitric oxide synthase (iNOS) isoform. google.com The synthesis of such compounds highlights the role of the methylheptenoic acid backbone in designing enzyme inhibitors. google.com The development of crystalline forms of these amino acid derivatives, such as hydrochloride salts, is crucial for their pharmaceutical application. google.comunirioja.es
Furthermore, derivatives of methylheptenoic acid serve as key intermediates in the synthesis of natural products and their analogs. Research has shown the synthesis of (R)-2-Methylhept-6-enoic acid as a precursor for macrocidin Z, a 2,5-disubstituted oxazole-4-carboxylic acid derivative from the fungus Phoma macrostoma. mdpi.com The synthetic route involved attaching 6-heptenoic acid to an Evans auxiliary, followed by methylation to create the desired (R)-2-methylhept-6-enoic acid intermediate. mdpi.com
The broader family of methylheptenoic acid derivatives has been identified in various biologically active natural products. These compounds often exhibit antimicrobial or cytotoxic properties. For example, divergolides A and B contain a (Z)-2-methylpent-2-enedioic acid moiety and are active against Bacillus subtilis and Mycobacterium vaccae. mdpi.com Similarly, the pseudopeptide perinadine A, which shows strong cytotoxicity against murine leukemia cells, contains an (E)-2-methyl-3-oxodec-8-enoic acid component. mdpi.com These examples underscore the importance of the substituted enoic acid structure in generating biological activity.
| Compound/Intermediate | Biological Role/Application | Source(s) |
| (2S, 5Z)-2-amino-7-(ethanimidoylamino)-2-methylhept-5-enoic acid | Inhibitor of inducible nitric oxide synthase (iNOS) | google.com |
| (R)-2-Methylhept-6-enoic acid | Synthetic intermediate for Macrocidin Z | mdpi.com |
| N-Fmoc-(S)-α-methyl-α-aminohept-6-enoic acid | Intermediate for polypeptide synthesis | google.com |
| (E)-2-methyl-3-oxodec-8-enoic acid | Component of the cytotoxic pseudopeptide Perinadine A | mdpi.com |
Development of Novel Fusidic Acid Derivatives Containing this compound Moieties
Fusidic acid is a natural steroidal antibiotic that contains a (Z)-...-6-methylhept-5-enoic acid side chain, not a this compound moiety. mdpi.comfrontiersin.org This intrinsic methylheptenoic acid structure is a key target for synthetic modification to enhance its therapeutic properties, including antibacterial and anticancer activities. frontiersin.orgnih.gov
Research efforts have focused on modifying the carboxylic acid of the side chain and other functional groups on the steroid core to create novel derivatives. mdpi.commdpi.com Esterification and amidation of the C-21 carboxylic acid are common strategies. For instance, a series of fusidic acid derivatives were synthesized by creating esters at the C-21 position with various alcohols, including 2-nitrobenzyl alcohol. mdpi.com Another approach involves modifying the C-3 hydroxyl group. In one study, a series of derivatives were prepared by esterifying the 3-OH group with different aryl acid chlorides, leading to compounds with altered lipophilicity and electronic effects. mdpi.com
These modifications have yielded compounds with improved or novel biological activities. Some derivatives have shown potent activity against fusidic acid-resistant strains of Staphylococcus aureus and other bacteria. frontiersin.org Beyond antibacterial action, certain derivatives have demonstrated significant anti-inflammatory and anticancer properties. mdpi.comnih.gov For example, a derivative with an amino-terminal group introduced at the 3-OH position exhibited good anti-proliferative activity against several cancer cell lines, with IC₅₀ values in the low micromolar range. nih.gov This compound was found to induce apoptosis in HeLa cells and showed in vivo anti-tumor activity in a xenograft model. nih.gov
| Parent Compound | Modification Strategy | Resulting Derivative Type | Key Biological Finding | Source(s) |
| Fusidic Acid | Esterification at 3-OH with aryl acid chlorides | 3-O-Aroyl esters | Potent antibacterial and anti-inflammatory activity | mdpi.com |
| Fusidic Acid | Esterification at 21-COOH with 2-nitrobenzyl bromide | 21-O-Nitrobenzyl ester | Synthetic intermediate for further modification | mdpi.com |
| Fusidic Acid | Addition of amino-terminal groups at 3-OH | 3-O-Aminoalkyl derivatives | Enhanced anti-tumor activity against multiple cancer cell lines | nih.gov |
| Fusidic Acid | Esterification at 3-OH and 21-COOH | C-3 silicate (B1173343) esters | Activity against Mtb H37RvMa strain similar to parent FA | frontiersin.org |
Preparation and Characterization of Crystalline Forms and Salts (e.g., Hydrochlorides)
The preparation of crystalline forms and salts of active pharmaceutical ingredients is a critical step in drug development, as it influences stability, solubility, and bioavailability. For derivatives of this compound, obtaining a stable, crystalline solid is often desirable over an amorphous form. google.com
A notable example is the preparation of the crystalline 1.5 hydrochloride salt of (2S, 5Z)-2-amino-7-(ethanimidoylamino)-2-methylhept-5-enoic acid, a known iNOS inhibitor. google.com The patented method for its preparation involves starting with the non-crystalline, amorphous form of the compound. google.com The crystalline salt is then produced by carefully adding hydrochloric acid to achieve a specific 1.5 HCl equivalent. google.com The process may also involve adjusting the hydrochloric acid concentration with a suitable base or removing other salt counter-ions before adding HCl. google.com Seeding the solution with pre-existing crystals of the target salt can facilitate crystallization. google.com
The characterization of such crystalline salts is essential to confirm their structure and purity. Standard analytical techniques are employed for this purpose. The crystalline nature of the (2S, 5Z)-2-amino-7-(ethanimidoylamino)-2-methylhept-5-enoic acid 1.5 hydrochloride was confirmed using methods such as differential scanning calorimetry (DSC) and powder X-ray diffraction (PXRD). google.com These techniques provide information about the material's melting point, thermal behavior, and unique crystal lattice structure. google.com Other methods, such as acid hydrolysis followed by purification, are also used to obtain hydrochloride salts of related amino acid derivatives. unirioja.es
| Compound | Salt/Crystalline Form | Preparation Method | Characterization Techniques | Source(s) |
| (2S, 5Z)-2-amino-7-(ethanimidoylamino)-2-methylhept-5-enoic acid | 1.5 Hydrochloride Salt | Addition of 1.5 equivalents of HCl to the non-crystalline form, followed by optional seeding. | Differential Scanning Calorimetry (DSC), Powder X-ray Diffraction (PXRD) | google.com |
| Cyclobutane amino acid | Hydrochloride Salt | Acid hydrolysis of the parent compound using 3 N HCl. | Not specified in abstract | unirioja.es |
| (S)-α-methyl-α-aminohept-6-enoic acid | Hydrochloride Salt (Intermediate) | Suspension in water, extraction, and subsequent reaction with Fmoc-Onsu. | Chiral HPLC | google.com |
Biosynthesis and Natural Occurrence Research of 2 Methylhept 2 Enoic Acid Motifs
Identification and Isolation from Biological Sources
The 2-methylhept-2-enoic acid moiety has been identified as a key component of larger secondary metabolites isolated from a range of plant and fungal species.
In the plant kingdom, derivatives of this compound are notably present in certain resins and woody species.
Pistacia lentiscus : The resin of the mastic tree, Pistacia lentiscus, is a known source of masticadienolic acid. nih.gov This tetracyclic triterpenoid (B12794562) incorporates a this compound side chain. Its full chemical name is (Z,6S)-6-[(3S,5R,9R,10R,13S,14S,17S)-3-hydroxy-4,4,10,13,14-pentamethyl-2,3,5,6,9,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-methylhept-2-enoic acid. nih.gov
Abies holophylla : A compound containing the this compound structure has been reported in the needle fir, Abies holophylla. acs.org This molecule is identified as 6-(6-Hydroxy-7,7,12,16-tetramethyl-15-pentacyclo[9.7.0.0¹,³.0³,⁸.0¹²,¹⁶]octadecanyl)-2-methylhept-2-enoic acid. acs.org
Table 1: this compound Derivatives in Plants
| Compound Name | Plant Source |
|---|---|
| Masticadienolic acid | Pistacia lentiscus |
| 6-(6-Hydroxy-7,7,12,16-tetramethyl-15-pentacyclo[9.7.0.0¹,³.0³,⁸.0¹²,¹⁶]octadecanyl)-2-methylhept-2-enoic acid | Abies holophylla |
Fungi, including both mushrooms and soil-dwelling actinomycetes, are a rich source of complex molecules featuring the this compound motif.
Ganoderma lucidum : The well-known medicinal mushroom, Ganoderma lucidum (Reishi), produces a class of triterpenoids known as ganoderic acids. Several of these, including ganoderic acid E, ganoderic acid LM2, and ganoderic acid Theta, are derivatives of this compound. hmdb.ca For instance, the IUPAC name for ganoderic acid LM2 is (E,4S,6R)-4-hydroxy-6-[(5R,7S,10S,13R,14R,17R)-7-hydroxy-4,4,10,13,14-pentamethyl-3,11,15-trioxo-1,2,5,6,7,12,16,17-octahydrocyclopenta[a]phenanthren-17-yl]-2-methylhept-2-enoic acid.
Phoma macrostoma : This plant pathogenic fungus is known to produce a variety of secondary metabolites, including macrocidins. acs.orgcabidigitallibrary.org While direct isolation of a this compound derivative has not been the focus of published research, related structures are relevant in synthetic studies of its metabolites. For example, (R)-2-Methylhept-6-enoic acid was a synthesized intermediate in the total synthesis of macrocidin Z, a metabolite of P. macrostoma. nih.gov
Streptomyces ostreogriseus : This soil bacterium is the producer of the ostreogrycin complex of antibiotics. Ostreogrycin A contains a polyketide-derived side chain, (4S,5R,E)-5-hydroxy-4,6-dimethylhept-2-enoic acid, which is a hydroxylated and further methylated analogue of the core structure. cabidigitallibrary.org
Table 2: this compound Derivatives and Related Compounds in Fungi
| Compound/Derivative Name | Fungal Source |
|---|---|
| Ganoderic Acids (e.g., E, LM2, Theta) | Ganoderma lucidum |
| (4S,5R,E)-5-hydroxy-4,6-dimethylhept-2-enoic acid (in Ostreogrycin A) | Streptomyces ostreogriseus |
| (R)-2-Methylhept-6-enoic acid | Related synthetic intermediate for a Phoma macrostoma metabolite |
Enzymatic Pathways and Mechanistic Studies of Biosynthesis
The formation of this compound and its derivatives is intrinsically linked to fundamental metabolic pathways, including those for fatty acids and terpenoids.
The biosynthesis of fatty acids is a fundamental cellular process that can give rise to a wide array of structures. The general synthesis of a saturated fatty acid begins with the precursor acetyl-CoA and involves a cycle of condensation, reduction, and dehydration reactions catalyzed by fatty acid synthase (FAS) complexes. The introduction of double bonds to create unsaturated fatty acids is typically mediated by desaturase enzymes. np-mrd.org The formation of a branched-chain fatty acid like this compound would likely involve the incorporation of a methyl group, often from propionyl-CoA instead of acetyl-CoA at a specific step, and subsequent desaturation to form the C2-C3 double bond. The specific enzymatic machinery for this process in the identified organisms is a subject for further detailed investigation.
Many of the complex natural products containing the this compound motif, such as masticadienolic acid and the ganoderic acids, are classified as triterpenoids. nih.govresearchgate.net The biosynthesis of all terpenoids originates from two simple five-carbon precursors: isopentenyl pyrophosphate (IPP) and its isomer, dimethylallyl pyrophosphate (DMAPP). researchgate.net
The mevalonate (B85504) (MVA) pathway is a critical metabolic route that produces IPP and DMAPP. This pathway begins with acetyl-CoA, which is converted through several enzymatic steps to mevalonate. researchgate.net Subsequent phosphorylation and decarboxylation of mevalonate yield IPP, which can be isomerized to DMAPP. researchgate.net These C5 units are then assembled into larger precursors for different classes of terpenoids. For triterpenes (C30), two C15 farnesyl pyrophosphate (FPP) units are joined to form squalene (B77637), which is then cyclized and extensively modified by enzymes like oxidases and transferases to generate the final complex structures, including the attachment of side chains like this compound. The presence of this motif within well-established triterpenoids directly implicates the mevalonate pathway in its biosynthesis. nih.gov
Microorganisms, particularly from the genus Streptomyces, are prolific producers of unique fatty acid-derived metabolites. cabidigitallibrary.org Various Streptomyces species are known to produce manumycin-family antibiotics which often feature unusual, branched, and unsaturated fatty acid side chains. cabidigitallibrary.org For example, Streptomyces sp. K106 produces alisamycin, which contains (2E,4E)-5-cyclohexylpenta-2,4-dienoic acid, and Streptomyces sp. M045 produces chinikomycins containing (R,2E,4E)-2,4,6-trimethyldeca-2,4-dienoic acid. cabidigitallibrary.org Furthermore, Streptomyces olivaceus has been found to produce the antibiotically active (E)-4-oxonon-2-enoic acid. These examples highlight the metabolic capacity within microbes to generate diverse fatty acid structures through polyketide synthase (PKS) and fatty acid synthase (FAS) pathways, which represent the likely biosynthetic routes for compounds related to this compound.
Precursor Incorporation and Metabolic Engineering Research for Enhanced Production
Research into increasing the yield of complex natural products containing the this compound motif has focused on two main strategies: the supplementation of biosynthetic precursors and the metabolic engineering of the producing organisms. These approaches aim to overcome bottlenecks in the natural biosynthetic pathways, thereby enhancing the production of desired compounds.
Precursor Incorporation Studies
The biosynthesis of many complex terpenoids that include a this compound side chain, such as various ganoderic acids, originates from the mevalonate (MVA) pathway. A fundamental precursor in this pathway is acetyl-CoA. Recognizing this, researchers have investigated the effect of feeding precursor molecules to the culture of the producing organisms.
One notable study focused on the supplementation of sodium acetate (B1210297) to the cultivation of Ganoderma lucidum, a well-known producer of ganoderic acids. The addition of 4 mM sodium acetate to the culture medium resulted in a significant 28.63% increase in the total content of ganoderic acids in the fruiting bodies compared to the control group. mdpi.com This enhancement is attributed to the acetate ion increasing the expression of genes related to acetic acid assimilation, which in turn boosts the biosynthesis of ganoderic acids. mdpi.com The study also suggested that the sodium ion might play a role in inducing ganoderic acid biosynthesis through the calcineurin signaling pathway. mdpi.com
Another approach involves the use of elicitors, which are compounds that stimulate a defense response in an organism, often leading to the increased production of secondary metabolites. In the context of ganoderic acid production in Ganoderma species, various elicitors have been explored. For instance, methyl jasmonate, a well-known plant stress signal molecule, has been shown to induce ganoderic acid biosynthesis. mdpi.comscirp.org In one study, the addition of 50 µM of methyl jasmonate to Ganoderma applanatum cultures resulted in a 28.6% increase in triterpene content. mdpi.com Similarly, aspirin (B1665792) has been demonstrated to induce apoptosis and significantly increase the production of total ganoderic acids in G. lucidum. plos.org The use of cellulase (B1617823) as an elicitor has also been reported to enhance ganoderic acid production. researchgate.netresearchgate.net
These studies highlight that by providing basic building blocks or by stimulating the natural production pathways, the yield of complex terpenoids featuring the this compound motif can be substantially increased.
Table 1: Research Findings on Precursor and Elicitor Feeding for Enhanced Ganoderic Acid Production
| Organism | Precursor/Elicitor | Concentration | Observed Increase in Ganoderic/Triterpene Acid Production | Reference |
| Ganoderma lucidum | Sodium Acetate | 4 mM | 28.63% | mdpi.com |
| Ganoderma applanatum | Methyl Jasmonate | 50 µM | 28.6% | mdpi.com |
| Ganoderma lucidum | Aspirin | 1-8 mM | Significant increase | plos.org |
| Ganoderma lucidum | Cellulase | - | Enhanced production | researchgate.netresearchgate.net |
| Ganoderma lucidum | Fungal Elicitor (Penicillium citrinum) | - | Maximum GA production of 315.5 ± 12.4 mg/L | researchgate.net |
Metabolic Engineering for Enhanced Production
Metabolic engineering offers a more targeted approach to increasing the production of valuable compounds by modifying the genetic makeup of the producing organism. A primary target for enhancing the production of terpenoids, including those with the this compound moiety, is the mevalonate (MVA) pathway.
A key rate-limiting enzyme in the MVA pathway is 3-hydroxy-3-methylglutaryl-CoA reductase (HMGR). Overexpression of the gene encoding this enzyme has been a successful strategy in various organisms. In the context of ganoderic acid production, researchers have genetically engineered Ganoderma lucidum to overexpress a truncated version of the HMGR gene (tHMGR). This modification led to a significant increase in the production of ganoderic acids. nih.gov The engineered strains not only showed higher yields of the final product but also accumulated higher levels of key intermediates like squalene and lanosterol, confirming that the increased precursor supply was a direct result of the genetic modification. nih.gov
Further metabolic engineering efforts have involved the overexpression of other genes in the ganoderic acid biosynthetic pathway. For example, the overexpression of the squalene synthase gene (sqs), alone or in combination with the HMGR gene, has been shown to increase ganoderic acid production in G. lucidum. frontiersin.org Another strategy has been the introduction of the Vitreoscilla hemoglobin gene (vgb) to improve oxygen utilization, which can be beneficial for the oxygen-dependent steps in ganoderic acid biosynthesis. frontiersin.org
These genetic manipulation strategies demonstrate that by targeting key enzymatic steps and overcoming regulatory hurdles in the biosynthetic pathway, it is possible to significantly enhance the production of complex terpenoids containing the this compound structural unit.
Table 2: Metabolic Engineering Strategies for Enhanced Ganoderic Acid Production in Ganoderma lucidum
| Gene(s) Modified | Engineering Strategy | Effect on Production | Reference |
| Truncated 3-hydroxy-3-methylglutaryl-CoA reductase (tHMGR) | Overexpression | Increased ganoderic acid content | nih.gov |
| Squalene synthase (sqs) | Overexpression | Increased accumulation of individual ganoderic acids | frontiersin.org |
| Vitreoscilla hemoglobin (vgb) | Heterologous expression | Improved contents of individual ganoderic acids | frontiersin.org |
| sqs and vgb | Co-expression | Significantly greater contents of specific ganoderic acids | frontiersin.org |
Reactivity and Reaction Mechanisms of 2 Methylhept 2 Enoic Acid in Chemical Transformations
Addition Reactions Across the Alkene Functionality
The carbon-carbon double bond in 2-methylhept-2-enoic acid is susceptible to addition reactions, a common characteristic of alkenes. pressbooks.pub However, the conjugation with the electron-withdrawing carboxylic acid group deactivates the double bond towards electrophilic attack compared to a simple alkene. The reactions are often slower but can proceed under specific conditions. libretexts.org
A key feature of these additions is their regioselectivity. In the addition of unsymmetrical reagents like hydrogen halides (H-X) or water, the reaction proceeds via an anti-Markovnikov mechanism. libretexts.org This is contrary to the typical electrophilic addition to alkenes. msu.edu The mechanism involves the initial protonation of the carbonyl oxygen of the carboxylic acid. This creates a resonance-stabilized carbocation intermediate where the positive charge is delocalized over the carbonyl carbon and the β-carbon of the original double bond. libretexts.org A nucleophile then attacks the electron-deficient β-carbon, leading to the 3-substituted product. libretexts.org
Common Addition Reactions:
Hydrohalogenation: Addition of hydrogen bromide (HBr) yields 3-bromo-2-methylheptanoic acid. libretexts.org
Hydration: Acid-catalyzed addition of water results in the formation of 3-hydroxy-2-methylheptanoic acid. libretexts.org
Hydrogenation: Catalytic hydrogenation reduces the carbon-carbon double bond to yield 2-methylheptanoic acid. This reaction is typically exothermic but requires a catalyst to overcome a high activation energy. msu.edu
Carboxylic Acid Group Reactivity in Complex Systems
The carboxylic acid group of this compound undergoes typical reactions such as esterification, and conversion to amides and acid chlorides. studymind.co.ukkhanacademy.org The reactivity of this group is modulated by the adjacent unsaturated system. The electron-donating or withdrawing nature of substituents can alter the electrophilicity of the carbonyl carbon. khanacademy.org
In complex chemical systems, the interplay between the carboxylic acid and other functional groups, including the alkene, becomes critical. For instance, in intramolecular reactions, both groups can participate. Studies on the fluorocyclization of unsaturated carboxylic acids using hypervalent iodine reagents have shown that the carboxylic acid can act as an internal nucleophile. frontiersin.org Depending on the reaction mechanism, the carboxylic acid can attack the double bond after it has been activated by the reagent, leading to the formation of a lactone (a cyclic ester). libretexts.orgfrontiersin.org Density functional theory (DFT) studies suggest that for unsaturated carboxylic acids, a "cyclization first and fluorination later" mechanism is plausible, where the stronger nucleophilicity of the carboxylic acid group (compared to an alcohol) favors a 5-exo-trig cyclization. frontiersin.org
The relative reactivity of carboxylic acid derivatives is a crucial factor in these transformations. Acyl phosphates and thioesters are generally more reactive toward nucleophilic acyl substitution than esters or amides. libretexts.org This hierarchy dictates that reactions tend to convert more reactive derivatives into less reactive ones. libretexts.org
| Carboxylic Acid Derivative | Relative Reactivity (General Trend) | Leaving Group Basicity |
| Acyl Phosphate | Highest | Weakest Base |
| Thioester | High | Weak Base |
| Carboxylic Acid / Ester | Moderate | Moderate Base |
| Amide | Low | Strong Base |
| Carboxylate | Lowest (Least Reactive) | Strongest Base |
| This table illustrates the general trend in reactivity for carboxylic acid derivatives towards nucleophilic acyl substitution, based on the basicity of the leaving group. libretexts.org |
Investigation of Electron Distribution and Reactivity in Unsaturated Carboxylic Acids
The electron distribution in α,β-unsaturated carboxylic acids like this compound is significantly polarized. The carboxylic acid acts as a powerful electron-withdrawing group, which perturbs the local electron density of the conjugated system. rsc.orgbritannica.com This electronic effect is transmitted through the π-system of the double bond, making the β-carbon atom electrophilic and susceptible to nucleophilic attack (conjugate addition). libretexts.org
Resonance theory illustrates this electron distribution:
One resonance structure shows the standard arrangement.
Another structure shows the delocalization of the π-electrons from the double bond towards the carbonyl oxygen, placing a partial positive charge on the β-carbon and a partial negative charge on the oxygen. libretexts.org
Computational studies, such as those using Fukui indices, can quantify this local reactivity. rsc.org These descriptors help predict reaction selectivity that may not be apparent from simple thermodynamic calculations alone. For example, in the electrochemical hydrogenation of some unsaturated acids, the electron-withdrawing effect of the carboxyl group promotes hydrogenation at a position that is not the most thermodynamically favored. rsc.org Similarly, NBO (Natural Bond Orbital) analysis in DFT studies reveals the charge distribution in transition states, confirming the nucleophilic character of the carboxylic oxygen and its role in directing reaction pathways like cyclization. frontiersin.org
| Parameter | Observation in Unsaturated Carboxylic Acids | Implication for Reactivity |
| Electron Density | Reduced at the C=C double bond due to the -COOH group. rsc.org | Deactivates the alkene towards electrophilic attack; activates it for nucleophilic conjugate addition. libretexts.org |
| β-Carbon | Becomes electrophilic (electron-deficient). libretexts.org | Site of attack for nucleophiles in conjugate addition reactions. libretexts.org |
| Carbonyl Oxygen | Acts as a Lewis base; site of initial protonation in acid-catalyzed additions. libretexts.org | Facilitates the anti-Markovnikov addition mechanism. libretexts.org |
| Carboxylic Acid Group | Can act as an internal nucleophile. frontiersin.org | Enables intramolecular reactions like lactone formation. libretexts.orgfrontiersin.org |
| This table summarizes the key aspects of electron distribution and their consequences on the reactivity of α,β-unsaturated carboxylic acids. |
Polymerization Studies and Related Reaction Dynamics
The presence of a carbon-carbon double bond allows this compound to function as a monomer in polymerization reactions. cymitquimica.com Unsaturated carboxylic acids and their derivatives can undergo polymerization to form various polymers. For instance, processes have been developed to create polyamides by reacting unsaturated carboxylic acids with amines. science.gov
The polymerization of α,β-unsaturated acids can proceed through various mechanisms, including free-radical polymerization. The reactivity of the monomer and the dynamics of the reaction are influenced by the substituents on the double bond and the nature of the carboxylic acid group. The methyl group at the α-position in this compound can influence the stereochemistry and properties of the resulting polymer. While specific polymerization studies on this compound are not widely documented in the provided search results, the general principles of alkene polymerization apply. The reaction dynamics would involve the standard steps of initiation, propagation, and termination, with the specific kinetics depending on the reaction conditions and initiator used.
Biological and Biochemical Research Roles of 2 Methylhept 2 Enoic Acid and Its Structural Analogs
Role as a Structural Constituent in Bioactive Natural Products
The 2-methylhept-2-enoic acid moiety is integrated into complex polycyclic systems, forming natural products with significant biological relevance. These compounds are primarily of plant and fungal origin and belong to the broad classes of terpenoids and steroids.
Several complex triterpenoids and diterpenoids feature a side chain derived from or identical to this compound. This structural feature is crucial for their interaction with biological targets.
Mangiferolic Acid is a cycloartane-type triterpenoid (B12794562) that contains the this compound structure. nih.govfoodb.ca It is naturally found in various plants, including the mango tree (Mangifera indica), Abies holophylla, and Illicium dunnianum. nih.gov Classified as a steroid derivative, mangiferolic acid has been investigated for its potential health benefits, including antioxidant and anti-inflammatory properties. foodb.casmolecule.com
Kadsuric Acid is a diterpenoid isolated from the plant Kadsura coccinea. ontosight.ainih.gov Its chemical structure is characterized by a complex polycyclic core to which a this compound side chain is attached. ontosight.ainih.gov Research has highlighted its potential for a range of biological activities, including anti-inflammatory, antimicrobial, and anticancer effects. ontosight.ai
Masticadienolic Acid is a tetracyclic triterpenoid and a major constituent of mastic gum, the resin from the mastic tree (Pistacia lentiscus). nih.govwikipedia.org The molecule features a this compound side chain attached to its steroidal skeleton. nih.govwikipedia.org Traditionally used for its medicinal properties, masticadienolic acid is noted for its anti-inflammatory activities. wikipedia.org
Ganoleuconin D is a lanostane-type triterpenoid produced by the fungus Ganoderma leucocontextum. np-mrd.org Its structure is distinguished by the presence of a this compound moiety. np-mrd.org Other related compounds, such as Ganoleuconin A and C, also share this structural feature. ontosight.aiontosight.ai These complex molecules are of interest for their potential biological activities, which are often associated with compounds from the Ganoderma genus. ontosight.ai
Table 1: Bioactive Natural Products Containing the this compound Moiety
| Compound | Chemical Formula | Natural Source(s) | Classification |
|---|---|---|---|
| Mangiferolic Acid | C₃₀H₄₈O₃ | Mangifera indica, Abies holophylla, Illicium dunnianum nih.gov | Cycloartane Triterpenoid, Steroid Derivative foodb.ca |
| Kadsuric Acid | C₃₀H₄₆O₄ | Kadsura coccinea nih.gov | Diterpenoid ontosight.ai |
| Masticadienolic Acid | C₃₀H₄₈O₃ | Pistacia lentiscus wikipedia.org | Tetracyclic Triterpenoid wikipedia.org |
| Ganoleuconin D | C₃₂H₄₆O₈ | Ganoderma leucocontextum np-mrd.org | Lanostane Triterpenoid |
Fusidic acid is a steroid antibiotic that features a fusidane triterpenoid skeleton. nih.govnp-mrd.org While its native side chain is not this compound, the study of its derivatives provides a relevant context for understanding structure-activity relationships in complex polycyclic systems. Fusidic acid is a potent inhibitor of protein synthesis in bacteria, particularly effective against Staphylococcus aureus. nih.govmdpi.com
Investigations into Biochemical Pathways and Metabolic Intermediacy
Structural analogs of this compound, particularly the complex terpenoids they form, are implicated in several key biochemical and cellular processes. Their lipid-like character suggests a natural involvement in pathways related to fatty acid and steroid metabolism.
The structural similarity of these complex natural products to steroids and fatty acids points to their potential interaction with the machinery of lipid metabolism. Research on compounds like 3-Epimasticadienolic acid, a stereoisomer of an analog of masticadienolic acid, indicates its association with fatty acid and lipid metabolism pathways. foodb.cahmdb.ca Similarly, mangiferolic acid has been linked to fatty acid metabolism. chemfont.ca The steroidal core of these molecules resembles that of cholesterol and other key lipids, suggesting they could act as substrates, inhibitors, or modulators of the enzymes involved in lipid biosynthesis and transformation.
Bioactive lipids are crucial components of cell signaling cascades, acting as second messengers or signaling molecules that regulate diverse cellular functions. The triterpenoid structures containing the this compound moiety have been linked to cell signaling processes. foodb.cahmdb.ca For example, analogs such as 3-Epimasticadienolic acid and Caffeoylcycloartenol have been identified in metabolic databases as being associated with cell signaling and acting as molecular messengers. hmdb.cahmdb.ca Their ability to integrate into cellular membranes, a common feature of lipid-like molecules, could position them to influence membrane-associated signaling events and receptor functions.
The transport of lipids within and between cells is a tightly regulated process essential for maintaining cellular structure and energy homeostasis. The physicochemical properties of the triterpenoids bearing the this compound side chain, particularly their hydrophobic nature, suggest they would be handled by cellular lipid transport systems. Indeed, compounds such as 3-Epimasticadienolic acid and various ganoderic acids (which are structurally related to ganoleuconins) are noted in biochemical databases for their connection to lipid transport processes. foodb.cahmdb.cafoodb.cachemfont.ca
Table 2: List of Mentioned Compounds
| Compound Name |
|---|
| This compound |
| Mangiferolic Acid |
| Kadsuric Acid |
| Masticadienolic Acid |
| Ganoleuconin D |
| Ganoleuconin A |
| Ganoleuconin C |
| Fusidic Acid |
| 3-Epimasticadienolic acid |
| Caffeoylcycloartenol |
Enzymatic Interactions and Modulation by this compound Analogs
The interaction of fatty acids with cellular machinery is a cornerstone of their biological function. For this compound and its structural relatives, these interactions often manifest as the modulation of enzyme activity, leading to significant downstream effects on metabolic and signaling pathways.
Research has identified this compound, a terpenoid found in the mushroom Ganoderma lucidum, as an enzyme inhibitor. This inhibitory capability is a characteristic shared by its structural analogs. For instance, related compounds are investigated for their potential as enzyme inhibitors. google.com The broader class of branched-chain fatty acids (BCFAs), to which this compound belongs, has been shown to directly inactivate intestinal deSUMOylases. nih.gov This positions them as modulators of the SUMOylation pathway, a critical process for protein regulation.
The mechanism of action for these fatty acids can involve their carboxylic acid group interacting with enzymes and receptors. Short-chain fatty acids (SCFAs), which are structurally similar to BCFAs, are known to act as inhibitors of histone deacetylases (HDACs). mdpi.com This inhibition is a key mechanism through which they exert anti-inflammatory effects. The structural similarities suggest that BCFAs may share this inhibitory action on HDACs, representing another avenue for enzymatic modulation.
Table 1: Summary of Enzyme Modulation by this compound and Related Fatty Acids
| Compound/Class | Target Enzyme(s) | Observed Effect | Source(s) |
| This compound | Not specified | Enzyme inhibition | |
| Branched-Chain Fatty Acids (BCFAs) | Intestinal deSUMOylases | Inactivation | nih.gov |
| Short-Chain Fatty Acids (SCFAs) | Histone Deacetylases (HDACs) | Inhibition | mdpi.commdpi.com |
| Gefarnate (Isoprenoid) | Cyclooxygenase (COX) | Modulation | evitachem.com |
The modulation of enzymes by this compound analogs translates into significant functional changes within biological systems. The inactivation of intestinal deSUMOylases by BCFAs leads to a state of hyperSUMOylation, where more proteins become modified with Small Ubiquitin-like Modifier (SUMO) proteins. nih.gov This increased SUMOylation has a direct impact on inflammatory signaling, notably by inhibiting the NF-κB pathway and reducing the expression of pro-inflammatory cytokines. nih.gov
This anti-inflammatory action is a well-documented effect of gut microbiota-derived fatty acids. Butyrate, a primary SCFA, is known to exert anti-inflammatory effects by inhibiting the activation of nuclear factor kappa B (NF-κB) and subsequent pro-inflammatory gene expression. mdpi.com The mechanism often involves the inhibition of HDACs, which allows for greater control over gene transcription. mdpi.commdpi.com
Furthermore, structural analogs like gefarnate, an isoprenoid compound, have been shown to modulate the activity of cyclooxygenase (COX) enzymes, which are central to the inflammatory process. evitachem.com These findings highlight a recurring theme: small fatty acid molecules, including BCFAs like this compound, can interface with and regulate key enzymatic checkpoints in major cellular pathways, particularly those governing inflammation.
Microbial Metabolomics Research and Role in Host-Microbe Interactions
This compound and its related BCFAs are significant products of microbial metabolism, playing a crucial role in the complex dialog between the host and its gut microbiota. nih.govfrontiersin.org The gut microbiota ferments dietary components, primarily proteins and their constituent branched-chain amino acids (leucine, isoleucine, and valine), to produce BCFAs. frontiersin.orgnih.gov Thus, fecal concentrations of BCFAs are often considered markers of protein fermentation in the gut. mdpi.com
These microbial metabolites are not mere waste products; they are active signaling molecules that mediate host-microbe crosstalk and substantially affect host physiology. nih.gov BCFAs produced by gut commensal bacteria contribute to host physiology by interacting with intestinal cells. nih.gov Research shows that these fatty acids can regulate intestinal functions by modulating SUMOylation, which in turn dampens host inflammatory responses and promotes the integrity of the intestinal epithelial barrier. nih.gov
The production of BCFAs by the gut microbiota is influenced by several factors, including diet. A negative correlation has been observed between the consumption of dietary insoluble fiber and fecal levels of BCFAs. frontiersin.org This suggests that when fermentable carbohydrates are scarce, the microbiota may shift its metabolism towards protein fermentation, resulting in higher BCFA production. mdpi.com In addition to diet, host-associated factors like age can also influence BCFA levels. frontiersin.org Certain beneficial microbes, or probiotics, are associated with the production of these fatty acids, and diets that enrich these microbes can lead to elevated levels of BCFAs in the colon. acs.org The interaction is a dynamic state where microbial metabolites influence the host, and host factors, in turn, shape the microbial environment. sci-hub.semmsl.cz
Table 2: Factors Influencing BCFA Production and Role in Host-Microbe Interactions
| Factor | Influence on BCFA Production | Biological Role/Outcome | Source(s) |
| Diet | |||
| High Protein/Low Fiber | Increased production | Shift in microbiota metabolism | frontiersin.orgmdpi.com |
| Microbiota Composition | |||
| Presence of Probiotics (e.g., Lactobacillus) | Increased production | Enrichment of beneficial metabolites | acs.org |
| Host Physiology | |||
| Aging | Positive correlation with fecal BCFA levels | Changes in host metabolism and cell turnover | frontiersin.org |
| Biological Function | |||
| Host-Microbe Interaction | BCFAs act as signaling molecules | Modulation of host inflammation (NF-κB) and gut barrier integrity via SUMOylation | nih.gov |
Chemical Ecology and Inter Species Communication Research Involving 2 Methylhept 2 Enoic Acid Motifs
Investigation of Fatty Acid-Derived Insect Pheromones and Semiochemicals
Fatty acids and their derivatives are a significant class of semiochemicals, chemicals used for communication, in the insect world. oup.com They are involved in a variety of behaviors, from attracting mates to signaling danger. The structural diversity of these molecules allows for a high degree of specificity in the messages they convey.
Biosynthetic Pathways of Pheromone Components and their Regulation
The biosynthesis of fatty acid-derived insect pheromones is a fascinating example of metabolic adaptation. Insects have evolved to modify the products of normal fatty acid metabolism to create specific signaling molecules. ugent.be This process typically involves a series of enzymatic reactions, including desaturation, chain-shortening, and functional group modifications. pnas.orgtdx.cat
The initial steps of pheromone biosynthesis often mirror standard fatty acid synthesis, starting with acetyl-CoA. pnas.orgtdx.cat However, specialized enzymes then introduce modifications to create the final pheromone product. For instance, many moth sex pheromones are derived from C16 and C18 fatty acids, which undergo desaturation and chain-shortening to produce the characteristic C10-C18 alcohols, aldehydes, or acetate (B1210297) esters that function as sex pheromones. pnas.orgfrontiersin.org
The regulation of these biosynthetic pathways is tightly controlled by hormones. In many beetle and cockroach species, juvenile hormone III (JH III) induces pheromone production. ugent.be In contrast, lepidopteran sex pheromone biosynthesis is often under the control of a pheromone biosynthesis activating neuropeptide (PBAN). mdpi.comnih.gov In some flies, ecdysteroids, which are molting hormones, appear to regulate the production of hydrocarbon sex pheromones. ugent.be
While these general principles are well-established, the specific biosynthetic pathway for 2-methyl-branched fatty acids like 2-Methylhept-2-enoic acid in insects is not yet fully elucidated. The introduction of a methyl group at the C2 position represents a key structural feature that likely requires a specific enzymatic step, the details of which remain an active area of research.
Functional Characterization in Insect Communication Systems (e.g., attractants, aggregation signals)
Volatile fatty acids and their derivatives have been identified as key players in insect communication, acting as both sex attractants and aggregation signals.
A notable example comes from the study of the cowpea weevil, Callosobruchus maculatus. The female-produced sex pheromone of this species is a blend of five C8 carboxylic acids, including (Z)-3-methyl-2-heptenoic acid and (E)-3-methyl-2-heptenoic acid, which are structural isomers of this compound. nih.govusda.gov Each of these components is individually active in attracting males, and their combination results in an additive effect. nih.gov Interestingly, the closely related species, Callosobruchus analis, uses (Z)-3-methyl-2-heptenoic acid as its primary sex pheromone, but the other components of the C. maculatus pheromone are inactive for C. analis males, highlighting the species-specificity of these chemical signals. nih.gov
| Pheromone Component | Insect Species | Function |
| (Z)-3-methyl-2-heptenoic acid | Callosobruchus maculatus, Callosobruchus subinnotatus | Sex Pheromone |
| (E)-3-methyl-2-heptenoic acid | Callosobruchus maculatus, Callosobruchus subinnotatus | Sex Pheromone |
| 3-methyleneheptanoic acid | Callosobruchus maculatus | Sex Pheromone |
| (Z)-3-methyl-3-heptenoic acid | Callosobruchus maculatus | Sex Pheromone |
| (E)-3-methyl-3-heptenoic acid | Callosobruchus maculatus | Sex Pheromone |
In another fascinating example, the aggregation behavior of the German cockroach, Blattella germanica, is mediated by volatile carboxylic acids (VCAs) present in their feces. pnas.orgnih.gov Research has shown that the gut microbiota of these cockroaches is responsible for producing these attractive VCAs. pnas.orgnih.govresearchgate.net Feces from cockroaches lacking their gut bacteria are significantly less attractive to other cockroaches. pnas.orgthe-scientist.com This discovery underscores the critical role of symbiotic microorganisms in mediating insect social behavior. A synthetic blend of six of these fecal VCAs was found to be highly attractive to cockroach nymphs. pnas.org
| Volatile Carboxylic Acids (VCAs) | Insect Species | Function | Source |
| Various short-chain fatty acids | Blattella germanica | Aggregation Pheromone | Feces (produced by gut microbiota) |
Chemical Ecology of Analogs and Related Structures in Insect Behavior
The study of analogs and related structures of this compound provides valuable insights into the structure-activity relationships of insect semiochemicals. As seen with the Callosobruchus weevils, subtle changes in the structure of a fatty acid pheromone, such as the position of the double bond or the presence of other components in a blend, can have a profound impact on its biological activity and species-specificity. nih.govnih.gov
In Callosobruchus subinnotatus, a combination of (E)-3-methyl-2-heptenoic acid and (Z)-3-methyl-2-heptenoic acid is effective in attracting males. oup.comnih.govcambridge.org While males of C. maculatus respond to the sex pheromone of C. subinnotatus, the reverse is not true. nih.gov This is likely because the major component of the C. maculatus pheromone, (Z)-3-methyl-3-heptenoic acid, may act as an antagonist, inhibiting the response of C. subinnotatus males. nih.gov
Furthermore, research on the American cockroach, Periplaneta americana, has shown that the environmental degradation of unsaturated cuticular hydrocarbons can generate a mixture of volatile organic compounds, including short-chain fatty acids like acetic acid, propanoic acid, and butanoic acid. biorxiv.org This blend of compounds was found to repel cockroaches from aggregating in shelters, suggesting that these degradation products may act as necromones (signaling a dead individual) or epideictic pheromones (signaling an overcrowded area). biorxiv.org This highlights how the chemical environment can influence and even generate behaviorally active signals from inactive precursors.
Role in Microbial Communication and Metabolite Exchange Research
Short-chain fatty acids (SCFAs), a class of molecules to which this compound belongs, are increasingly recognized for their critical role in microbial communication and the exchange of metabolites. Bacteria utilize these molecules for cell-to-cell signaling in a process known as quorum sensing, which allows them to coordinate gene expression and behavior in response to population density. ugent.bemdpi.com
The chemical structure of fatty acids can be similar to that of diffusible signal factors (DSFs), a family of quorum sensing signals used by some Gram-negative bacteria. frontiersin.org As such, fatty acids can act as mimics of DSFs, influencing bacterial biofilm formation and the expression of genes related to virulence. frontiersin.org For instance, certain fatty acids can inhibit the quorum sensing systems of pathogenic bacteria, potentially reducing their ability to cause disease. mdpi.com
In the context of the gut microbiome, SCFAs produced by the fermentation of dietary fibers are key signaling molecules that mediate the crosstalk between the microbiota and the host. frontiersin.org They can influence the adhesion, motility, and virulence of certain bacteria. frontiersin.org For example, SCFAs can upregulate the expression of genes involved in the invasion of host cells by pathogens like Salmonella typhimurium. frontiersin.org Conversely, they can also have a protective effect by inhibiting the growth of pathogenic bacteria. researchgate.net
While specific research on the role of this compound in microbial communication is limited, its structure as a short-chain fatty acid suggests it has the potential to be involved in such signaling pathways. Its methyl-branch and double bond could confer specificity in its interactions with bacterial receptors, making it a candidate for further investigation in the field of microbial chemical ecology.
Structure Activity Relationship Sar and Design of Novel Analogs in Research
Elucidation of Structural Determinants for Biological Activity of 2-Methylhept-2-enoic Acid Moieties
The biological activity of molecules containing the this compound scaffold is intrinsically linked to its specific structural features. Structure-Activity Relationship (SAR) studies on natural products and their synthetic analogs have highlighted the importance of the α,β-unsaturated carboxylic acid, the methyl group at the C2 position, and the length and saturation of the heptenoic chain.
Similarly, SAR studies on fusidic acid, an antibiotic, have explored modifications to its side chain, which is structurally related to 2-methylheptenoic acid. mdpi.com These studies reveal that even small changes, such as altering the position of double bonds or the stereochemistry of substituents on the aliphatic chain, can dramatically impact antibacterial potency and inhibitory effects on protein synthesis. mdpi.com The this compound moiety often serves as a lipophilic tail that facilitates membrane interaction or binding within hydrophobic pockets of target enzymes. The rigidity conferred by the C2-C3 double bond and the steric hindrance from the C2-methyl group are critical determinants for orienting the molecule correctly within a binding site.
Table 1: Structural Features of the this compound Moiety and Their Influence on Biological Activity
| Structural Feature | Importance in Biological Activity | Research Context |
| Carboxylic Acid Group | Essential for interacting with molecular targets, often through hydrogen bonding or salt bridge formation with enzyme or receptor residues. | General activity of fatty acids, Fusidic Acid Analogs mdpi.com |
| C2-Methyl Group | Provides steric bulk, influencing the molecule's conformation and potentially enhancing binding affinity by occupying a specific hydrophobic pocket. | Biakamide Analogs jst.go.jp, Pateamine A Analogs wgtn.ac.nz |
| C2=C3 Double Bond | Creates a rigid, planar geometry in this part of the molecule, which is critical for precise orientation in a target's binding site. It also influences the molecule's electronic properties. | Fusidic Acid Analogs mdpi.com, Pateamine A Analogs wgtn.ac.nz |
| Aliphatic Chain Length | The length and lipophilicity of the pentyl group contribute to the molecule's ability to cross cell membranes and interact with hydrophobic regions of proteins. | General SAR of Fatty Acids mdpi.com |
Design and Synthesis of Analogs for Mechanistic Probing in Biological Systems
The rational design and synthesis of analogs of this compound and related structures are fundamental strategies for probing biological mechanisms. By systematically altering the molecule's structure, researchers can investigate the specific interactions responsible for its biological effects. This approach is crucial for identifying the pharmacophore—the essential features required for activity—and for developing more potent or selective compounds.
For example, in the study of complex natural products like pateamine A, simplified analogs are often synthesized to determine which structural components are essential for potency. wgtn.ac.nz The synthesis of analogs lacking certain methyl groups or replacing parts of the core structure helps to elucidate the contribution of each feature to the molecule's interaction with its biological target, such as the eukaryotic initiation factor 4A (eIF4A). wgtn.ac.nz
The synthesis of these analogs often involves multi-step processes. For instance, the creation of elongated or modified fatty acid chains for incorporation into larger molecules may start from a precursor like this compound. uu.nl Key reactions in such syntheses can include stereoselective conjugate additions to introduce substituents with precise stereochemistry, and olefination reactions like the Horner-Wadsworth-Emmons reaction to install double bonds at specific positions. uu.nl These synthetic efforts provide invaluable chemical tools for studying biological pathways.
Table 2: Examples of Analog Design for Mechanistic Studies
| Analog Type | Purpose of Design | Synthetic Strategy Example | Reference |
| Simplified Analogs | To identify the minimal structural requirements for biological activity by removing non-essential functional groups. | Total synthesis of a macrocycle lacking certain methyl groups found in the parent natural product. | wgtn.ac.nz |
| Isotopically Labeled Analogs | To trace the metabolic fate of the compound within a biological system. | Incorporation of stable isotopes (e.g., ¹³C, ²H) at specific positions during synthesis. | N/A |
| Photoaffinity Probes | To covalently label and identify the specific protein target of a bioactive compound. | Synthesis of analogs containing a photolabile group (e.g., diazirine) and a tag for detection. | uu.nl |
| Stereochemical Analogs | To determine the importance of chirality for biological function by synthesizing different enantiomers or diastereomers. | Asymmetric synthesis using chiral auxiliaries or catalysts to control the stereochemistry at a specific center. |
Application of this compound Derivatives in Peptidomimetic Research
Derivatives of this compound, particularly its amino acid counterparts, have found significant application in peptidomimetic research. Peptidomimetics are molecules designed to imitate the structure and function of natural peptides but with improved properties, such as enhanced stability and cell permeability. One powerful technique in this field is "peptide stapling," which uses synthetic linkers to lock a peptide into its bioactive conformation, often an α-helix. nih.govrsc.org
A key building block used for this purpose is (S)-2-amino-2-methylhept-6-enoic acid, a derivative where the C2-C3 double bond is moved to the terminal C6-C7 position to act as a reactive handle for cyclization. nih.govrsc.org This unnatural amino acid is incorporated into a peptide sequence at specific positions. A subsequent ring-closing metathesis (RCM) reaction, catalyzed by a ruthenium catalyst like Grubbs' catalyst, forms a hydrocarbon "staple" by connecting two such olefinic side chains. nih.gov
This strategy has been successfully used to stabilize the α-helical structure of peptides derived from the p53 tumor suppressor protein, enhancing their ability to bind to the MDM2 protein. rsc.org The incorporation of the 2-amino-2-methylhept-6-enoic acid residue provides the necessary hydrocarbon chain for an optimal i, i+7 staple, which is crucial for maintaining the helical structure and improving binding affinity. rsc.org This demonstrates a sophisticated use of a 2-methylheptanoic acid-related structure to create advanced therapeutic and research tools. nih.govgoogle.com
Table 3: Components in Stapled Peptide Synthesis Using a this compound-Related Structure
| Component | Chemical Name/Type | Role in Synthesis | Reference |
| Unnatural Amino Acid | (S)-2-amino-2-methylhept-6-enoic acid | Provides the olefinic side chain for the stapling reaction. | nih.govrsc.org |
| Peptide Synthesis Method | Fmoc-Solid Phase Peptide Synthesis (SPPS) | Stepwise assembly of the linear peptide chain on a solid support. | nih.gov |
| Cyclization Reaction | Ring-Closing Metathesis (RCM) | Forms the covalent hydrocarbon staple between two olefinic side chains. | rsc.org |
| Catalyst | Grubbs' First-Generation Catalyst | A ruthenium-based catalyst that facilitates the RCM reaction. | nih.gov |
| Target Peptide Example | p53 transactivation domain | The peptide sequence that is conformationally constrained by the staple. | rsc.org |
Development of Chiral Auxiliaries and Organocatalysts Based on Related Structures
While this compound itself is not primarily known as a chiral auxiliary or organocatalyst, its structural class—chiral unsaturated carboxylic acids and their derivatives—is highly relevant to this area of asymmetric synthesis. Chiral auxiliaries are enantiomerically pure compounds that are temporarily incorporated into a substrate to direct the stereochemical outcome of a reaction. sigmaaldrich.com After the reaction, the auxiliary is removed and can often be recycled. sigmaaldrich.com
Structures related to this compound, such as chiral amino acids, are precursors to widely used chiral auxiliaries. For example, chiral pyrrolidines, which can be derived from amino acids, are effective auxiliaries and ligands in asymmetric synthesis. cuni.cz The synthesis of enantiomerically pure compounds like (2S)-2-methylhept-6-enoic acid often relies on methods using chiral auxiliaries, such as oxazolidinones, to control the stereochemistry during alkylation steps.
Furthermore, the field of organocatalysis utilizes small, chiral organic molecules to catalyze stereoselective transformations. Enantioselective reactions on unsaturated carboxylic acids, such as halolactonizations, can be catalyzed by bifunctional catalysts derived from chiral scaffolds like BINOL. nih.gov These catalysts activate the carboxylic acid substrate and control the facial selectivity of the subsequent cyclization, leading to products with high enantiomeric excess. nih.gov The principles demonstrated in these systems show the potential for developing new catalysts and auxiliaries based on the chiral backbone of this compound and its relatives for applications in stereocontrolled synthesis.
Emerging Research Perspectives and Future Directions for 2 Methylhept 2 Enoic Acid
Computational Chemistry and Molecular Modeling in Understanding Reactivity and Biological Interactions
Computational chemistry and molecular modeling have become indispensable tools for elucidating the intricate details of chemical reactivity and biological interactions at the molecular level. In the context of 2-Methylhept-2-enoic acid, these in silico approaches offer a powerful means to predict its behavior and guide experimental studies.
Density functional theory (DFT) calculations, for instance, can be employed to determine the three-dimensional conformations of this compound and its derivatives. These calculations provide insights into the molecule's electronic structure, including the distribution of electron density and the energies of its molecular orbitals. This information is crucial for understanding its reactivity in various chemical transformations. For example, the calculated properties can help predict the most likely sites for nucleophilic or electrophilic attack, thereby informing the design of new synthetic routes.
Molecular dynamics (MD) simulations offer a dynamic perspective, allowing researchers to observe the conformational changes of this compound over time. This is particularly valuable for understanding its interactions with biological macromolecules, such as enzymes and receptors. By simulating the binding of this compound to a protein's active site, researchers can identify key intermolecular interactions, such as hydrogen bonds and van der Waals forces, that contribute to the stability of the complex. These simulations can also provide estimates of the binding affinity, which is a critical parameter in drug discovery and development.
Recent in silico molecular docking studies have explored the potential of this compound derivatives to interact with viral proteins, suggesting possible inhibitory effects that warrant further experimental validation. nih.gov These computational approaches are instrumental in predicting how the compound might bind to various protein targets, offering a glimpse into its potential mechanisms of action. smolecule.com
| Computational Method | Application to this compound | Insights Gained |
| Density Functional Theory (DFT) | Determination of 3D conformation and electronic structure. | Prediction of reactivity, identification of sites for chemical modification. |
| Molecular Dynamics (MD) Simulations | Simulation of conformational changes and binding to biological targets. | Understanding of dynamic behavior, identification of key binding interactions, estimation of binding affinity. |
| Molecular Docking | Prediction of binding modes to protein targets. | Identification of potential biological targets and mechanisms of action. nih.govsmolecule.com |
Advanced Bioanalytical Tools for Metabolomic and Proteomic Studies Involving this compound
The study of how this compound and related compounds function within biological systems is greatly enhanced by the application of advanced bioanalytical techniques, particularly in the fields of metabolomics and proteomics. These "omic" approaches provide a comprehensive overview of the molecular landscape of a cell or organism, enabling researchers to identify and quantify a wide range of metabolites and proteins.
Metabolomic investigations, often employing techniques like gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS), are crucial for detecting and quantifying this compound and its metabolites in biological samples. nottingham.ac.uk These methods offer high sensitivity and selectivity, allowing for the identification of even trace amounts of the compound. nottingham.ac.uk Sample preparation is a critical step in these analyses, and optimized protocols are essential for accurate and reproducible results. core.ac.uk The use of stable isotope labeling, such as with deuterium (B1214612) ((2)H), in conjunction with mass spectrometry can be a powerful tool to trace the metabolic fate of this compound within a biological system. nih.gov
Proteomic studies, on the other hand, aim to identify the proteins that interact with this compound. This can be achieved through techniques like affinity chromatography, where a modified version of the compound is used to "pull out" its binding partners from a complex mixture of proteins. The identified proteins can then be analyzed by mass spectrometry to determine their identity. Understanding these protein interactions is key to unraveling the biological pathways that are modulated by this compound. scispace.com
The integration of metabolomic and proteomic data provides a more complete picture of the biological effects of this compound. For example, an increase in the level of a particular metabolite, as detected by metabolomics, might be correlated with a change in the expression or activity of a specific enzyme, as identified by proteomics. This integrated approach is essential for building comprehensive models of the compound's mechanism of action.
Sustainable Synthesis Approaches and Green Chemistry for this compound Production
In recent years, there has been a significant shift towards the development of more sustainable and environmentally friendly methods for chemical synthesis. This "green chemistry" approach is also being applied to the production of this compound and its derivatives, with a focus on reducing waste, using less hazardous reagents, and improving energy efficiency.
One promising strategy is the use of biocatalysis, which employs enzymes or whole microorganisms to carry out specific chemical transformations. Enzymes can offer high stereoselectivity, which is particularly important for the synthesis of chiral molecules like certain isomers of this compound. Lipases and esterases, for example, can be used for the kinetic resolution of racemic mixtures, selectively reacting with one enantiomer to yield a highly enriched product.
Another green approach involves the use of alternative reaction media, such as water or ionic liquids, to replace traditional organic solvents that are often toxic and volatile. The Wittig reaction, a common method for forming carbon-carbon double bonds, has been adapted to run in more environmentally benign solvents like isopropanol, using milder bases. aidic.itresearchgate.net
Furthermore, researchers are exploring the use of renewable starting materials for the synthesis of this compound. Levulinic acid, which can be derived from biomass, has been investigated as a potential precursor for the synthesis of related alkenoic acids. aidic.itresearchgate.net These bio-based routes offer a more sustainable alternative to traditional petroleum-based syntheses.
| Green Chemistry Principle | Application in this compound Synthesis |
| Use of Renewable Feedstocks | Synthesis from biomass-derived precursors like levulinic acid. aidic.itresearchgate.net |
| Catalysis | Employment of biocatalysts (e.g., lipases, esterases) for stereoselective reactions. |
| Use of Safer Solvents and Auxiliaries | Performing reactions in greener solvents like isopropanol. aidic.itresearchgate.net |
| Design for Energy Efficiency | Conducting reactions at milder temperatures. aidic.it |
Exploration of Unconventional Biological Roles and Applications in Chemical Biology
While some biological activities of this compound and its derivatives have been investigated, there remains a vast and largely unexplored landscape of potential unconventional roles and applications in the field of chemical biology. Chemical biology utilizes chemical tools and techniques to study and manipulate biological systems, and small molecules like this compound are central to this endeavor.
The unique structural features of this compound, including its carbon-carbon double bond and carboxylic acid group, make it an interesting scaffold for the development of chemical probes. These probes can be designed to interact with specific biological targets, allowing researchers to investigate their function in living cells. For example, the double bond could be functionalized with a fluorescent tag or a photo-crosslinking group to enable visualization or identification of its binding partners.
The potential for this compound to be incorporated into larger, more complex molecules is another area of active research. For instance, it has been used as a building block in the synthesis of hydrocarbon-stapled peptides, which are a class of molecules designed to mimic the structure of alpha-helical protein domains. nih.gov These stapled peptides have shown promise as therapeutic agents that can disrupt protein-protein interactions. polyu.edu.hk
Furthermore, the discovery of this compound and related compounds in natural sources, such as fungi, suggests that they may have evolved to play specific roles in these organisms. semanticscholar.org Investigating these natural roles could provide valuable clues about their potential applications. For example, if a compound is found to be involved in a particular signaling pathway in a fungus, it might be possible to repurpose it to modulate a similar pathway in human cells.
The exploration of these unconventional biological roles requires a multidisciplinary approach, combining expertise in organic synthesis, biochemistry, cell biology, and pharmacology. The insights gained from these studies could lead to the development of novel research tools, therapeutic agents, and a deeper understanding of the complex chemistry of life.
Q & A
Q. What statistical methods are appropriate for analyzing dose-response relationships in biological assays involving this compound?
- Methodological Answer : Use nonlinear regression (e.g., sigmoidal curve fitting) to calculate EC/IC. Account for clustered data (e.g., multiple replicates) via mixed-effects models. Software like GraphPad Prism or R (lme4 package) is recommended .
Ethical and Reporting Standards
Q. How can researchers ensure ethical reporting of negative or inconclusive results for this compound studies?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
